1-(2,5-dimethylbenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-13-5-6-14(2)16(11-13)12-22-18(23)20(3)17(19-22)15-7-9-21(10-8-15)26(4,24)25/h5-6,11,15H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFNIYDKPBATJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with a piperidine moiety and a dimethylbenzyl group. The presence of the methylsulfonyl group is significant for its biological interactions. The molecular formula is with a molecular weight of 368.48 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives. Here are notable findings:
- Antibacterial Activity : A study synthesized various triazole derivatives and evaluated their antibacterial efficacy against E. coli and S. aureus. Compounds with similar structural features showed IC50 values ranging from 2 to 10 µM, indicating significant antibacterial potential .
- Enzyme Inhibition : A series of piperidine derivatives were tested for their ability to inhibit urease and AChE. Some compounds demonstrated promising results with IC50 values as low as 0.63 µM for AChE inhibition, suggesting that modifications to the piperidine structure could enhance efficacy .
- Cytotoxicity Studies : In vitro assays on cancer cell lines revealed that certain triazole derivatives could reduce cell viability significantly at concentrations around 10 µM, indicating potential as anticancer agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a broader class of 1,2,4-triazolone derivatives, which are often explored for pharmaceutical applications. Below is a comparative analysis with structurally related compounds synthesized in recent studies (Table 1):
Key Observations :
- The target compound lacks the coumarin and benzodiazepine/oxazepine motifs present in compounds 4g and 4h , which are critical for fluorescence and photostability in the latter .
- The methylsulfonyl-piperidine group in the target compound may confer distinct pharmacokinetic advantages, such as increased solubility and resistance to oxidative metabolism, compared to the tetrazole -containing analogs .
Methodological Considerations for Structural Analysis
The structural characterization of such complex heterocycles typically relies on crystallographic tools like SHELX for refinement and WinGX for data visualization . For instance:
- SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles in the target compound’s triazolone core .
- ORTEP-3 facilitates graphical representation of thermal ellipsoids, aiding in the identification of steric hindrance or conformational flexibility in the methylsulfonyl-piperidine group .
Preparation Methods
Synthetic Pathways for Intermediate A
Intermediate A is synthesized via cyclization of thiosemicarbazide derivatives. A representative route involves:
- Condensation : Reaction of methyl hydrazinecarboxylate with thiourea in ethanol under reflux (80°C, 6 hours) to form 4-methyl-1H-1,2,4-triazol-5(4H)-thione.
- Oxidation : Treatment with hydrogen peroxide (30% v/v) in acetic acid (50°C, 2 hours) to oxidize the thione to the triazolone.
Key Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Optimal polarity |
| Temperature | 80°C (reflux) | 85% conversion |
| Oxidizing Agent | H₂O₂ (30%) | 92% efficiency |
Synthesis of 1-(Methylsulfonyl)Piperidin-4-Amine (Intermediate B)
Piperidine Functionalization
- Sulfonylation : Piperidin-4-amine reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (Et₃N).
$$
\text{Piperidin-4-amine} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{1-(Methylsulfonyl)piperidin-4-amine} \quad (75\%\ \text{yield})
$$ - Purification : Silica gel chromatography (ethyl acetate:hexane = 3:7) removes unreacted reagents.
Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | Et₃N | NaHCO₃ | Et₃N |
| Temperature | 0–5°C | 25°C | 0–5°C |
| Yield | 75% | 62% | 75% |
Assembly of the Triazolone Core with Substituents
N1-Benzylation of Intermediate A
The 2,5-dimethylbenzyl group is introduced via alkylation:
- Reagents : Intermediate A reacts with 2,5-dimethylbenzyl bromide in DMF using K₂CO₃ as a base (60°C, 8 hours).
- Mechanism : SN2 displacement facilitated by the polar aprotic solvent.
Yield Comparison
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 60°C | 88% |
| THF | NaH | 40°C | 72% |
| Acetonitrile | Cs₂CO₃ | 70°C | 81% |
C3-Substitution with Intermediate B
The piperidinyl group is coupled to the triazolone via nucleophilic aromatic substitution (NAS):
- Activation : Intermediate A’s C3 position is activated by nitration (HNO₃/H₂SO₄, 0°C).
- Substitution : Reaction with Intermediate B in DMSO at 120°C for 12 hours.
Reaction Monitoring via HPLC
| Time (h) | Starting Material (%) | Product (%) | Byproducts (%) |
|---|---|---|---|
| 6 | 45 | 38 | 17 |
| 12 | 12 | 76 | 12 |
| 18 | 5 | 82 | 13 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, key steps are adapted to flow chemistry:
Purification Techniques
- Crystallization : The final compound is recrystallized from ethanol/water (7:3 v/v) to achieve >99.5% purity.
- Chromatography Avoidance : Replaced by acid-base wash (HCl/NaHCO₃) to reduce costs.
Purity Data
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Column Chromatography | 99.9 | 12,000 |
| Recrystallization | 99.5 | 3,500 |
| Acid-Base Wash | 98.8 | 1,200 |
Analytical Characterization
Spectroscopic Data
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine sulfonylation | MsCl, EtN, DCM, 0°C | 78% | |
| N-Alkylation | 2,5-Dimethylbenzyl bromide, KCO, DMF | 65% | |
| Triazole cyclization | NH-NH, EtOH, reflux | 82% |
Q. Table 2. Recommended Analytical Techniques
| Parameter | Technique | Critical Observations |
|---|---|---|
| Purity | HPLC (C18 column, MeCN/HO) | Retention time = 8.2 min, >95% purity |
| Stereochemistry | X-ray diffraction | Piperidine chair conformation |
| Solubility | Nephelometry (PBS, pH 7.4) | 12 µM (SD ± 1.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
